- Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

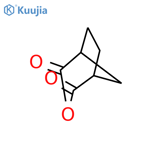

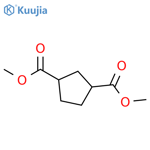

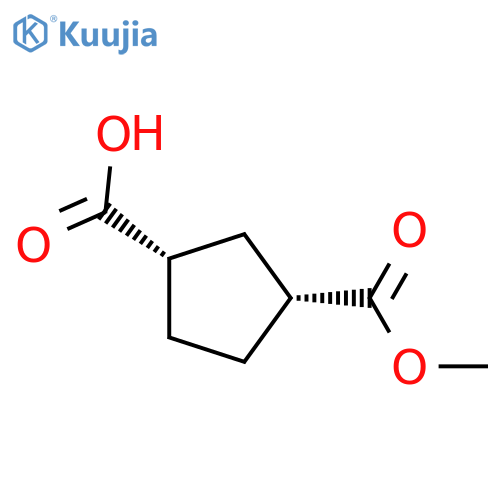

Cas no 96382-85-3 (cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid)

96382-85-3 structure

Produktname:cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID

- (1R,3S)-rel-3-(Methoxycarbonyl)cyclopen

- (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid

- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-

- cis-1,3-Cyclopentanedicarboxylic acid monomethyl ester

- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R,3S)-rel- (9CI)

- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-(±)- (ZCI)

- rel-1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate (ACI)

- cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid

- C77325

- EN300-100866

- (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid

- E77538

- FVUHGTQDOMGZOT-RITPCOANSA-N

- 1098881-13-0

- SCHEMBL439125

- MFCD01311176

- CS-0127877

- Z1198156568

- AKOS006278152

- cis-3-(Methoxycarbonyl)cyclopentanecarboxylic acid

- (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

- WDA38285

- (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylicacid

- DS-9644

- (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid

- 96382-85-3

-

- MDL: MFCD01311176

- Inchi: 1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1

- InChI-Schlüssel: FVUHGTQDOMGZOT-NTSWFWBYSA-N

- Lächelt: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)OC

Berechnete Eigenschaften

- Genaue Masse: 172.07400

- Monoisotopenmasse: 172.07355886g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 3

- Komplexität: 199

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63.6Ų

- XLogP3: 0.5

Experimentelle Eigenschaften

- Dichte: 1.242

- Siedepunkt: 286 ºC

- Flammpunkt: 115 ºC

- PSA: 63.60000

- LogP: 0.66030

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Sicherheitsinformationen

- Gefahrenhinweis: H302-H315-H319-H335

- Lagerzustand:Sealed in dry,Room Temperature

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086431-2g |

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |

96382-85-3 | 97% | 2g |

9980.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3255-1G |

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |

96382-85-3 | 97% | 1g |

¥ 957.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3255-10G |

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |

96382-85-3 | 97% | 10g |

¥ 4,785.00 | 2023-04-12 | |

| Apollo Scientific | OR958338-250mg |

Cis-3-carbomethoxycyclopentane-1-carboxylic acid |

96382-85-3 | 95% | 250mg |

£100.00 | 2025-02-20 | |

| Chemenu | CM203932-1g |

cis-3-Carbomethoxycyclopentane-1-carboxylic acid |

96382-85-3 | 95% | 1g |

$128 | 2021-06-15 | |

| Chemenu | CM203932-5g |

cis-3-Carbomethoxycyclopentane-1-carboxylic acid |

96382-85-3 | 95% | 5g |

$421 | 2021-06-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086431-1g |

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |

96382-85-3 | 97% | 1g |

6257.0CNY | 2021-07-12 | |

| Chemenu | CM203932-1g |

cis-3-Carbomethoxycyclopentane-1-carboxylic acid |

96382-85-3 | 95% | 1g |

$174 | 2023-01-18 | |

| Enamine | EN300-254070-2.5g |

rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |

96382-85-3 | 95% | 2.5g |

$403.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D769921-1g |

(1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid |

96382-85-3 | 95% | 1g |

$185 | 2024-06-07 |

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Methanol ; rt → 45 °C; 20 h, 45 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 12 h, 25 °C

Referenz

- Macrocyclic amide compounds and application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Methanol

Referenz

- Synthesis of cyclopentane analogs of 1-(2',3'-dideoxy-β-glycero-pentofuranosyl)pyrimidine nucleosides, Canadian Journal of Chemistry, 1988, 66(1), 61-70

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Methanol ; 20 h, rt → 45 °C

Referenz

- Benzamide imidazopyrazine BTK inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Preparation of alicyclic carboxylic acid derivatives of benzomorphans and related scaffolds, medicaments containing such compounds and their use as 11β-hydroxysteroid dehydrogenase 1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization, Tetrahedron: Asymmetry, 1992, 3(2), 199-200

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Methanol ; rt; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referenz

- Cycloalkyl-linked diheterocycle derivatives and their preparation and use for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters, Canadian Journal of Chemistry, 1985, 63(2), 452-6

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Methanol ; 4 h, reflux

Referenz

- Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Raw materials

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preparation Products

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Verwandte Literatur

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

96382-85-3 (cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) Verwandte Produkte

- 868-57-5(DL-2-Methylbutyric Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 2177-77-7(Methyl 2-methylvalerate)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 4630-80-2(Methyl cyclopentanecarboxylate)

- 19780-94-0(Dimethyl 2-methylhexanedioate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 2228112-04-5(2-amino-2-1-(3-methoxypyridin-2-yl)cyclopropylacetic acid)

- 2680870-53-3(benzyl N-1-(2-nitrophenyl)ethylcarbamate)

- 1337105-78-8(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96382-85-3)cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Reinheit:99%/99%/99%

Menge:1g/5g/10g

Preis ($):150.0/450.0/751.0